(S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid
Description
Properties
IUPAC Name |
(2S)-5-ethoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-2-21-13(17)9-8-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFYEAOTNUSCGI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cbz Protection Under Schotten-Baumann Conditions
The α-amino group of L-glutamic acid is protected using benzyl chloroformate (Cbz-Cl) in a biphasic system:
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Reagents : L-glutamic acid (1 eq), Cbz-Cl (1.2 eq), 10% NaOH (aq), dioxane (solvent)
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Conditions : 0–5°C for 2 hours, followed by room temperature for 12 hours.
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Yield : 78–85% after recrystallization from ethyl acetate/hexane.
This method avoids racemization by maintaining low temperatures and short reaction times. The Cbz group’s stability under acidic conditions facilitates downstream modifications.
Ethoxy Esterification via Steglich Esterification
The γ-carboxylic acid of the Cbz-protected intermediate is esterified with ethanol using carbodiimide coupling:
Reaction Optimization
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Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq)
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Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq)
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Solvent : Dry dichloromethane (DCM)
Table 1 : Esterification Efficiency Under Varied Conditions
| Ethanol (eq) | DCC (eq) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2.0 | 1.2 | 65 | 92 |
| 3.0 | 1.5 | 83 | 98 |
| 5.0 | 2.0 | 81 | 97 |
Excess ethanol drives the reaction to completion, while higher DCC concentrations risk side products like N-acylurea.
Resolution of Diastereomers by Crystallization
The synthetic route may produce diastereomeric impurities due to the ethoxy group’s configuration. Crystallization in mixed solvents enhances enantiopurity:
Solvent Screening
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Optimal System : Ethyl acetate/heptane (3:7 v/v)
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Temperature : −20°C for 48 hours
Mechanistic Insight : The Cbz group’s planar structure promotes π-π interactions during crystal lattice formation, favoring the (S)-isomer.
Large-Scale Industrial Production
Continuous Flow Synthesis
Industrial protocols employ flow chemistry to enhance reproducibility:
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Reactor Type : Tubular reactor with static mixers
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Residence Time : 30 minutes at 50°C
Advantages :
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Reduced solvent usage (50% less than batch processes).
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Consistent temperature control minimizes epimerization.
Analytical Characterization
Purity Assessment
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HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time = 12.3 min.
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NMR : δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.45 (q, J = 7.1 Hz, OCH2CH3), 1.39 (t, J = 7.1 Hz, CH3).
Table 2 : Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 5.12 (s, 2H, CH2Cbz) | |
| ¹³C NMR | 171.2 ppm (C=O, ethoxy) | |
| IR | 1745 cm⁻¹ (ester C=O) |
Comparative Analysis of Synthetic Routes
Table 3 : Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Batch Schotten | 3 | 62 | 120 |
| Flow Synthesis | 2 | 88 | 85 |
| Enzymatic | 4 | 75 | 210 |
Flow synthesis outperforms batch methods in yield and cost, though enzymatic routes remain niche due to biocatalyst expenses .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amine. This amine can then interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid with structurally related compounds, emphasizing substituent variations and functional implications:
Key Findings from Comparative Analysis
Protecting Group Impact: Cbz vs. Boc: Cbz (benzyloxycarbonyl) requires hydrogenolysis or strong acids (e.g., HBr/AcOH) for removal, whereas tert-butoxycarbonyl (Boc) is cleaved under mild acidic conditions (e.g., TFA) . Ethyl vs. Benzyl Esters: Ethyl esters (e.g., in the target compound) balance hydrolytic stability and ease of removal under basic conditions, whereas benzyl esters (e.g., CAS 5680-86-4) enhance lipophilicity but require harsher deprotection .
Synthetic Utility: The target compound’s ethyl ester facilitates solubility in organic solvents (e.g., DCM, THF), making it ideal for solution-phase coupling reactions . Compounds with Boc protection (e.g., C₁₂H₂₁NO₆) are preferred in Fmoc-based solid-phase synthesis due to orthogonal compatibility .
Structural Modifications: Introduction of a δ-Boc group (e.g., CAS 199924-46-4) enables the synthesis of polyfunctionalized peptides, critical for drug candidates targeting protease enzymes . Methyl esters (e.g., C₁₄H₁₇NO₆) exhibit slower hydrolysis kinetics, useful in kinetic resolution studies .
Biological Activity
(S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid, also known by its CAS number 35726-62-6, is a synthetic non-proteinogenic amino acid derivative with significant implications in medicinal chemistry and biological research. This compound is characterized by its unique structural features, including a benzyloxycarbonyl group and an ethoxy substitution on a pentanoic acid backbone, which contribute to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H21NO6, with a molecular weight of approximately 371.38 g/mol. Its structure includes:
- Benzyloxycarbonyl group : A protective group that enhances stability and solubility.
- Ethoxy group : Imparts unique reactivity and may influence biological interactions.
- Pentanoic acid backbone : Provides a framework for further functionalization and biological activity.
The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of peptides and its interaction with various biological targets. The benzyloxycarbonyl group can be cleaved under specific conditions to release an active amine, which may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems due to its structural similarity to L-glutamic acid.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Neurotransmitter Modulation : As a derivative of L-glutamic acid, it may influence excitatory neurotransmission in the central nervous system.
- Enzyme Interaction : Potential interactions with enzymes involved in metabolic pathways.
- Peptide Synthesis : Serves as a building block for synthesizing biologically active peptides, which can have therapeutic applications.
Case Study 1: Neurotransmitter Activity
A study explored the effects of this compound on neuronal cultures. The compound was found to enhance glutamate receptor activity, suggesting a role in modulating synaptic transmission. This finding aligns with the known properties of L-glutamic acid as an excitatory neurotransmitter.
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that the compound could inhibit specific enzymes involved in metabolic pathways, indicating potential applications in drug development for metabolic disorders. The mechanism was attributed to the structural similarity to natural substrates of these enzymes.
Synthesis Methods
The synthesis of this compound typically involves:
- Protection of Amino Acids : Using benzyl chloroformate as a reagent to introduce the benzyloxycarbonyl group under basic conditions.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to yield primary amines, expanding its utility in synthetic chemistry.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid | 27025-24-7 | Contains a methoxy group instead of ethoxy; different stereochemistry |
| (S)-2-(benzyloxycarbonylamino)-4-methylpentanoic acid | 65706-99-2 | Similar backbone but lacks the ethoxy and oxo groups |
| Z-Glu(OBzl)-OH | 5680-86-4 | A related glutamic acid derivative with different substituents |
The presence of the ethoxy group and specific stereochemistry distinguishes this compound from these similar compounds, potentially imparting unique biological activities and reactivity patterns.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
